3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile
Overview
Description
3-{3-(4-biphenylyl)-4-[(hydroxyimino)methyl]-1H-pyrazol-1-yl}propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPPN and is synthesized using a specific method.
Mechanism of Action
The mechanism of action of BPPN involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a critical role in regulating cell survival and proliferation. BPPN inhibits the activity of Akt, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BPPN has been shown to have a number of biochemical and physiological effects. Studies have shown that BPPN can induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. BPPN has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPPN for lab experiments is its potent anti-cancer properties. BPPN has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of BPPN is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on BPPN. One area of interest is the development of more efficient synthesis methods for BPPN. Another area of research is the identification of new targets for BPPN in cancer cells. Additionally, further studies are needed to determine the long-term effects of BPPN on normal cells and tissues.
Scientific Research Applications
BPPN has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPPN is in the field of cancer research. Studies have shown that BPPN has potent anti-cancer properties and can selectively induce apoptosis in cancer cells.
properties
IUPAC Name |
3-[4-[(E)-hydroxyiminomethyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-4-12-23-14-18(13-21-24)19(22-23)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,13-14,24H,4,12H2/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDUAHOCHWNHJY-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.